molecular formula C6H4O4 B104904 2,5-Dihydroxy-1,4-benzoquinone CAS No. 615-94-1

2,5-Dihydroxy-1,4-benzoquinone

Cat. No. B104904
Key on ui cas rn: 615-94-1
M. Wt: 140.09 g/mol
InChI Key: QFSYADJLNBHAKO-UHFFFAOYSA-N
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Patent
US05827501

Procedure details

2,5-Dihydroxy-1,4-benzoquinone (4.00 g, 28.55 mmol) was suspended in water (50 ml, distilled) followed by Na2S2O4 (10.00 g, 57.47 mmol) and HCl (5.5 g, 55.75 mmol conc. soln.). The mixture was stirred 30 min. at room temperature and evaporated to dryness. The residue was washed with THF (40 ml) and filtered. The THF was evaporated yielding 2.00 g (14.07 mmol, 49.3%) of the title substance.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([OH:9])[C:6](=[O:8])[CH:7]=1.[O-]S(S([O-])=O)=O.[Na+].[Na+].Cl>O>[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]([OH:9])=[CH:4][C:3]=1[OH:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC=1C(C=C(C(C1)=O)O)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 30 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The residue was washed with THF (40 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
CUSTOM
Type
CUSTOM
Details
yielding 2.00 g (14.07 mmol, 49.3%) of the title substance

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC1=C(C=C(C(=C1)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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